3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-5-{[(2-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole
CAS No.: 1014094-86-0
Cat. No.: VC11892258
Molecular Formula: C18H23N5O2S
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014094-86-0 |
|---|---|
| Molecular Formula | C18H23N5O2S |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 4-(2-methoxyethyl)-3-(3-methoxy-1-methylpyrazol-4-yl)-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C18H23N5O2S/c1-13-7-5-6-8-14(13)12-26-18-20-19-16(23(18)9-10-24-3)15-11-22(2)21-17(15)25-4/h5-8,11H,9-10,12H2,1-4H3 |
| Standard InChI Key | WLBIBTZWCALXIW-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CN(N=C3OC)C |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NN=C(N2CCOC)C3=CN(N=C3OC)C |
Introduction
Synthesis
The synthesis of such compounds typically involves multistep reactions incorporating:
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Formation of the pyrazole ring:
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Starting from hydrazines reacting with β-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
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Formation of the triazole ring:
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Achieved via cyclization reactions using hydrazides or azides with appropriate precursors.
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Introduction of substituents:
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The methoxy and methoxyethyl groups can be introduced through alkylation reactions.
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The sulfanyl group may be added by reacting the triazole intermediate with thiols or benzyl halides in the presence of a base.
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General Reaction Scheme:
Applications
Heterocyclic compounds like this one are widely studied for their biological and pharmacological activities:
Antimicrobial Activity
Compounds containing 1,2,4-triazoles and pyrazoles often exhibit antifungal and antibacterial properties due to their ability to interfere with microbial enzyme systems.
Anticancer Potential
The presence of sulfur-containing groups (e.g., sulfanyl) may enhance cytotoxic activity against cancer cells by inducing oxidative stress or inhibiting key signaling pathways.
Drug Design
Such molecules serve as scaffolds in drug discovery for targeting enzymes like kinases, proteases, or receptors due to their aromatic nature and hydrogen bonding capabilities.
Research Findings
Although no direct studies on this specific compound were found in the provided results, related structures demonstrate:
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High efficacy against fungal strains (Candida albicans, Rhodotorula mucilaginosa) with minimum inhibitory concentrations (MICs) ≤ 25 µg/mL for similar triazole derivatives .
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Potential use in thrombopoietin receptor agonists for enhancing platelet production .
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Structural versatility allowing modifications for targeted biological activity .
Data Table: Comparative Features
| Feature | Description |
|---|---|
| Core Structure | Pyrazole fused with a triazole ring |
| Substituents | Methoxy, methoxyethyl, sulfanyl-benzyl |
| Potential Activities | Antimicrobial, anticancer, enzyme inhibition |
| Solubility | Soluble in polar organic solvents |
| Synthetic Challenges | Multistep synthesis requiring precise control over cyclization conditions |
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